molecular formula C8H4ClNO4S B133517 2,3-Dioxoindoline-5-sulfonyl chloride CAS No. 132898-96-5

2,3-Dioxoindoline-5-sulfonyl chloride

Cat. No. B133517
M. Wt: 245.64 g/mol
InChI Key: JUJRKHHCIXKFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07256198B2

Procedure details

A mixture of isatinsulfonic acid sodium salt hydrate (10.00 g, 39.7 mmol ) and phosphorous oxychloride (18.5 mL, 199 mmol, 5 eq) in tetramethylene sulfone (50 mL) was heated at 60° C. for 3 hours under a dry N2 atmosphere. The reaction was cooled in an ice bath to 0 C. and water was cautiously added drop-wise, keeping the internal temperature below 6° C. The resulting green solid was collected by filtration and was washed well with water. The solid was dissolved in ethyl acetate (200 mL) and washed again with water (3×50 mL), dried over magnesium sulfate, filtered and concentrated to give the crude product in 85% yield. The solid was recrystallized from ethyl acetate: hexanes with hot filtration to give the title compound (5.81 g, 66% yield). NMR (400 MHz, DMSO-d6): consistent.
Name
isatinsulfonic acid sodium salt hydrate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
O.[Na+].[N:3]1(S([O-])(=O)=O)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:6](=[O:7])[C:4]1=[O:5].P(Cl)(Cl)([Cl:20])=O.O.C1[S:28](=[O:30])(=[O:29])CCC1>>[O:5]=[C:4]1[C:6](=[O:7])[C:8]2[C:13](=[CH:12][CH:11]=[C:10]([S:28]([Cl:20])(=[O:30])=[O:29])[CH:9]=2)[NH:3]1 |f:0.1.2|

Inputs

Step One
Name
isatinsulfonic acid sodium salt hydrate
Quantity
10 g
Type
reactant
Smiles
O.[Na+].N1(C(=O)C(=O)C2=CC=CC=C12)S(=O)(=O)[O-]
Name
Quantity
18.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCCS1(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath to 0 C
CUSTOM
Type
CUSTOM
Details
the internal temperature below 6° C
FILTRATION
Type
FILTRATION
Details
The resulting green solid was collected by filtration
WASH
Type
WASH
Details
was washed well with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed again with water (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product in 85% yield
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethyl acetate
FILTRATION
Type
FILTRATION
Details
hexanes with hot filtration

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC=C(C=C2C1=O)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.81 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.